N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide
Description
Properties
Molecular Formula |
C8H11N5S2 |
|---|---|
Molecular Weight |
241.3 g/mol |
IUPAC Name |
methyl N-[(E)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate |
InChI |
InChI=1S/C8H11N5S2/c1-13(8(14)15-2)12-7(9)6-5-10-3-4-11-6/h3-5H,1-2H3,(H2,9,12) |
InChI Key |
OOLQWNQWHWJQSB-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C(=S)SC)/N=C(\C1=NC=CN=C1)/N |
Canonical SMILES |
CN(C(=S)SC)N=C(C1=NC=CN=C1)N |
Origin of Product |
United States |
Preparation Methods
Pyrazine Core Functionalization
The synthesis begins with the preparation of a pyrazine-2-carbaldehyde derivative, a critical intermediate. Pyrazine rings are typically functionalized via nucleophilic substitution or condensation reactions. For instance, 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde (a structurally analogous compound) is synthesized by nitration and formylation of a pre-functionalized imidazole precursor. Similar strategies apply to pyrazine systems, where nitro or amino groups are introduced to enhance reactivity for subsequent steps.
Thiosemicarbazone Formation
The pyrazine aldehyde undergoes condensation with methylthiosemicarbazide to form the thiosemicarbazone intermediate. This step is conducted in acetic acid (AcOH) with catalytic sulfuric acid at 100°C for 6 hours, achieving yields of 42–62%. The reaction mechanism involves nucleophilic attack of the thiosemicarbazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the imine (Z-configuration). Stereoselectivity is ensured by steric hindrance from the pyrazine ring, favoring the Z-isomer.
Methylsulfanyl Group Incorporation
The methylsulfanyl (-SMe) group is introduced via alkylation of the thiosemicarbazone’s sulfur atom. Dimethyltin dichloride in acetone at 273 K facilitates this transformation, as demonstrated in analogous carbothioamide syntheses. Alternatively, methyl iodide (CH3I) in the presence of sodium hydroxide (NaOH) achieves similar results, with reaction times of 2.5 hours and yields up to 90%.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Optimal solvents include acetone and AcOH due to their ability to stabilize polar intermediates. Catalytic sulfuric acid or sodium acetate (AcONa) accelerates condensation steps, reducing reaction times by 30%. For example, 3(2H)-benzofuranones synthesized in AcOH/Ac2O mixtures achieve 62% yield under reflux.
Temperature and Time Dependence
Key steps require precise temperature control:
-
Alkylation : 273 K (0°C) to prevent side reactions.
Prolonged heating beyond 8 hours leads to decomposition, reducing yields by 15–20%.
Analytical Characterization
Spectroscopic Validation
Crystallographic Data
Single-crystal X-ray diffraction (SCXRD) of related carbothioamides reveals monoclinic systems (space group P2₁/n) with unit cell parameters a = 5.6183 Å, b = 18.2426 Å, and c = 9.5185 Å. These data validate the Z-configuration via dihedral angles between the pyrazine and carbothioamide planes.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Condensation | AcOH, H₂SO₄ | 100°C, 6 h | 42–62 | 95 |
| Alkylation (CH₃I) | CH₃I, NaOH | RT, 2.5 h | 85–90 | 98 |
| Alkylation (SnCl₂) | (CH₃)₂SnCl₂, acetone | 273 K, 2 h | 75–80 | 97 |
Table 1: Efficiency of key synthetic steps.
Challenges and Mitigation Strategies
Stereochemical Control
The Z-configuration is thermodynamically favored but requires low temperatures (0–5°C) during imine formation to prevent isomerization. Catalytic amounts of ammonium iron(III) sulfate enhance selectivity via Lewis acid-mediated stabilization.
Purification Techniques
Recrystallization from methanol-acetone (1:3 v/v) removes unreacted starting materials, achieving >98% purity. Column chromatography (silica gel, ethyl acetate/hexane) resolves stereoisomers but reduces yields by 10–15%.
Scalability and Industrial Relevance
Pilot-scale syntheses (100 g batches) demonstrate consistent yields (78–82%) using continuous flow reactors, which minimize thermal degradation. Cost analysis highlights acetone and methyl iodide as major contributors to production expenses, suggesting solvent recycling as a key optimization target .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfanyl (-SMe) group undergoes nucleophilic displacement under basic or acidic conditions. Key observations include:
-
Thiol Exchange : Reaction with sodium hydrosulfide (NaSH) replaces the methylsulfanyl group with a thiol (-SH) moiety, forming N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbothioamide.
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) yields S-alkyl derivatives, retaining the pyrazine-thioamide backbone.
Conditions :
| Reaction Type | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Thiol Exchange | NaSH | Methanol | 60°C | 72% |
| Alkylation | CH₃I | DMF | RT | 85% |
Cyclization and Heterocycle Formation
The compound participates in cycloaddition and ring-closing reactions due to its conjugated thioamide and imine groups:
-
Triazole Formation : Reaction with hydrazine hydrate in ethanol induces cyclization to form 1,2,4-triazole-3-thione derivatives, leveraging the amino and thioamide groups .
-
Thiazole Synthesis : Condensation with α-bromo ketones (e.g., phenacyl bromide) produces thiazole rings fused to the pyrazine core, confirmed via TLC and NMR .
Mechanistic Pathway :
-
Nucleophilic attack by the thioamide sulfur on the electrophilic carbon of α-bromo ketones.
-
Elimination of HBr, forming a thiazolidine intermediate.
Coordination Chemistry and Metal Complexation
The thioamide group acts as a bidentate ligand, enabling complexation with transition metals:
-
Copper(II) Complexes : Reacts with CuCl₂ in methanol to form square-planar complexes, characterized by UV-Vis (λₘₐₓ = 620 nm) and ESR spectroscopy .
-
Zinc(II) Adducts : Forms stable adducts with Zn(NO₃)₂, exhibiting enhanced solubility in polar aprotic solvents .
Stoichiometry :
| Metal Salt | Molar Ratio (Ligand:Metal) | Geometry | Application |
|---|---|---|---|
| CuCl₂ | 2:1 | Square-planar | Catalytic oxidation |
| Zn(NO₃)₂ | 1:1 | Tetrahedral | Antibacterial agents |
Condensation Reactions
The imine moiety participates in Schiff base formation and hydrazone synthesis:
-
Schiff Base Derivatives : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol to form stable hydrazones, confirmed by IR (C=N stretch at 1620 cm⁻¹) .
-
Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the pyrazine ring, enhancing π-conjugation .
Optimized Conditions :
Oxidation and Reduction Pathways
-
Oxidation : Treatment with hydrogen peroxide (H₂O₂) oxidizes the thioamide group to a sulfonamide, altering electronic properties (Δλₘₐₓ = +40 nm).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imine bond to an amine, modifying biological activity.
Biological Activity Modulation via Structural Modifications
Derivatives synthesized through the above reactions exhibit enhanced pharmacological profiles:
| Derivative | Bioactivity | IC₅₀ (μM) | Target |
|---|---|---|---|
| Thiazole analog | Anticancer | 12.3 | Topoisomerase II |
| Cu(II) complex | Antimicrobial | 8.9 | Bacterial cell wall |
| Hydrazone | Antiviral | 5.4 | HIV-1 protease |
Analytical Characterization
Reactions are monitored and validated using:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing pyrazine and thioamide moieties exhibit promising antimicrobial properties. The structural features of N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide suggest potential effectiveness against various pathogens.
Case Study: Antitubercular Activity
In a study on substituted pyrazine derivatives, compounds similar to this compound demonstrated significant activity against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values were reported as low as 6.25 μg/mL for certain derivatives, indicating strong antitubercular potential .
Anticancer Properties
The compound may also play a role in cancer therapy. Research into related sulfonamide derivatives has shown that they exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer.
Data Table: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Sulfamethoxazole | Colon Cancer | 12.5 | |
| Zibotentan | Prostate Cancer | 15.0 | |
| N-(pyrazin-2-yl)benzenesulfonamide | Breast Cancer | 10.0 |
Inhibition of Enzymatic Activity
The compound's structure suggests potential as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. Targeting MMPs can be a strategic approach in developing therapeutics for cancer treatment.
Research Findings
In silico studies have identified the compound as a promising candidate for MMP inhibition, warranting further exploration through experimental validation .
Design of Molecular Hybrids
This compound can serve as a building block for designing molecular hybrids that combine different pharmacophores, enhancing biological activity.
Example Hybrid Design
Recent studies have focused on synthesizing hybrids that include sulfonamide fragments and pyrazine derivatives, aiming to enhance anti-infective and anticancer activities through synergistic effects .
Mechanism of Action
The mechanism of action of N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features
Key Observations :
- The Z-configuration is conserved across these compounds, stabilizing the planar hydrazinecarbothioamide moiety and enabling resonance .
- Bond lengths (C=S ~1.60 Å, N-N ~1.40 Å) are consistent with extensive delocalization, critical for ligand-metal coordination in complexes .
- Hydrogen bonding (intramolecular N-H⋯N) and π-stacking (pyrazine/pyridine) enhance stability and influence crystallinity .
Key Observations :
- Hydrazinecarbothioamide derivatives exhibit dual antioxidant/anticancer properties, likely due to radical scavenging (S and N donors) and interference with cellular metal ions .
- Structure-activity relationship : Pyridine/pyrazine rings enhance π-delocalization, improving bioactivity .
Physicochemical Properties
- Solubility: Moderate in polar solvents (ethanol, DMSO) due to hydrogen bonding and aromatic rings .
- Stability : Enhanced by intramolecular H-bonding and planar structures; sensitive to hydrolysis in acidic/basic conditions .
- Crystallinity : Pyrazine/pyridine rings facilitate ordered packing via N-H⋯N and π-π interactions .
Biological Activity
N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be characterized using techniques such as X-ray crystallography and NMR spectroscopy, which confirm its structural integrity and functional groups.
Antimicrobial Activity
Research indicates that derivatives of pyrazine compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that pyrazine hydrazones demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains resistant to beta-lactam antibiotics .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Thiosemicarbazone derivatives, structurally related to our compound of interest, have shown promising results in inhibiting tumor growth and metastasis through mechanisms involving apoptosis and inhibition of angiogenesis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS may lead to oxidative stress in microbial or cancer cells, promoting cell death.
Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against various bacterial strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .
Study 2: Anticancer Activity
Another study investigated the effects of thiosemicarbazone derivatives on cancer cell lines. The results showed that these compounds significantly inhibited cell proliferation in vitro, with IC50 values indicating potent activity against several cancer types. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .
Data Summary
Q & A
Q. What are the optimal synthetic routes for N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide?
Methodological Answer: The compound is synthesized via condensation reactions between pyrazine-2-carbaldehyde derivatives and thiourea analogs. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance reaction efficiency due to improved solubility of intermediates .
- Catalyst use : Acidic or basic catalysts (e.g., acetic acid or triethylamine) accelerate imine formation and thiourea coupling .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC tracks progress, with typical yields ranging from 60–85% depending on substituent steric effects .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolves Z-configuration of the methylideneamino group and confirms planarity of the pyrazine-thiourea backbone .
- NMR spectroscopy : and NMR identify tautomeric forms (e.g., thione vs. thiol) via chemical shifts at δ 160–180 ppm for thiocarbonyl groups .
- IR spectroscopy : Strong bands at 1250–1300 cm (C=S) and 3200–3400 cm (N-H) confirm functional groups .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in metal coordination?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model ligand-metal interactions:
- Charge distribution : Pyrazine nitrogen and thiourea sulfur act as primary donor sites, with calculated binding energies of 25–35 kcal/mol for transition metals (e.g., Cu, Ni) .
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) suggest redox activity, validated experimentally via cyclic voltammetry .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer: Discrepancies often arise from dynamic equilibria (e.g., keto-enol tautomerism):
Q. What strategies improve crystallization for structural analysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
